Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(14-11-3)6(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEPHDBPGSJKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676393 | |

| Record name | Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914773-13-0 | |

| Record name | Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate properties

An In-Depth Technical Guide to Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the most impactful of these are trifluoromethylated heterocycles. The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby improving membrane permeability and target binding affinity[1][2]. When combined with a heterocyclic scaffold like the 1,2,4-oxadiazole ring—a well-regarded bioisostere for esters and amides—the resulting molecule becomes a powerful building block for developing novel therapeutics[3][4].

This guide provides a comprehensive technical overview of This compound , a key intermediate that embodies this design philosophy. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, explore its reactivity, and discuss its application as a precursor for advanced pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical building block is critical for its effective application in synthesis and downstream development. This compound is a compound that marries the stability of the trifluoromethyl group with the synthetic versatility of an ethyl ester attached to a 1,2,4-oxadiazole core.

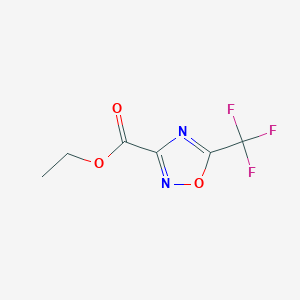

Caption: 2D Structure of this compound.

Key Physicochemical Data

The properties summarized below are essential for planning reactions, purification, and formulation studies. Data is aggregated from computational predictions and available chemical databases.

| Property | Value | Source |

| CAS Number | 914773-13-0 | [5][6] |

| Molecular Formula | C₆H₅F₃N₂O₃ | [5] |

| Molecular Weight | 210.11 g/mol | [5] |

| Monoisotopic Mass | 210.02522651 Da | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC(=O)C1=NOC(=N1)C(F)(F)F | [5] |

| Predicted XLogP3 | 1.6 | [5] |

| Appearance | Typically a solid or oil (refer to supplier data) | N/A |

Synthesis and Mechanistic Considerations

The most common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with a carboxylic acid derivative[3][7]. This [4+1] atom approach is highly modular, allowing for diverse substitutions at the C3 and C5 positions.

For the synthesis of this compound, the strategy involves the reaction of an appropriate amidoxime precursor with a trifluoroacetylating agent, such as trifluoroacetic anhydride. A recent study on the synthesis of related PET imaging agents provides an excellent and directly applicable methodology[8].

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of analogous 5-(trifluoromethyl)-1,2,4-oxadiazoles[8].

Objective: To synthesize this compound from (Z)-ethyl 3-(N'-hydroxycarbamimidoyl)benzoate and trifluoroacetic anhydride.

Materials & Equipment:

-

(Z)-ethyl 3-(N'-hydroxycarbamimidoyl)benzoate (or equivalent amidoxime precursor)

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amidoxime precursor (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Expert Insight: The use of anhydrous solvent is crucial to prevent the hydrolysis of trifluoroacetic anhydride, which would quench the reaction and reduce yield.

-

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the solution. This acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.

-

Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise to the stirring solution.

-

Expert Insight: The dropwise addition at low temperature is a critical control point. It manages the exothermic nature of the acylation reaction and prevents the formation of unwanted side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Expert Insight: The bicarbonate wash neutralizes any remaining acid. Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Self-Validating System: The purity of the collected fractions should be confirmed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as the final product.

-

Expected Spectroscopic Characterization

While specific experimental data for the title compound is not widely published, characterization would be consistent with analogous structures reported in the literature[8].

| Technique | Expected Features |

| ¹H NMR | A quartet around δ 4.4 ppm (2H, -OCH₂ CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃ ). |

| ¹³C NMR | Signals corresponding to the ester carbonyl, the oxadiazole ring carbons, the ethyl group carbons, and a characteristic quartet for the CF₃ carbon (due to C-F coupling). |

| ¹⁹F NMR | A singlet around δ -65 ppm, which is characteristic of the CF₃ group in this chemical environment. |

| HRMS (ESI) | Calculation for C₆H₅F₃N₂O₃ [M+H]⁺ would be approximately 211.0325, providing confirmation of the elemental composition. |

Reactivity and Synthetic Utility

This compound is a versatile building block due to the presence of the reactive ethyl ester functionality.

Caption: Key reaction pathways for this compound.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This acid is a key intermediate for further functionalization, such as amide bond formation using standard peptide coupling reagents (EDC, HATU, etc.).

-

Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with coupling agents, can convert the ester into a diverse library of amides. This is one of the most powerful applications of this building block, allowing for the exploration of structure-activity relationships (SAR) by varying the amine component.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, providing another point for synthetic diversification.

The 1,2,4-oxadiazole ring itself is generally stable to many reaction conditions but can be susceptible to ring-opening under harsh reductive or basic conditions. The trifluoromethyl group is highly stable and unreactive under most standard synthetic transformations.

Applications in Drug Discovery and Agrochemicals

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is an emerging privileged structure in medicinal and agrochemical research. Its incorporation is a deliberate strategy to enhance biological activity and improve drug-like properties.

-

Histone Deacetylase (HDAC) Inhibition: The TFMO core is a key pharmacophore in a new class of potent HDAC inhibitors[8][9]. For example, novel pyrimidin-4-ether derivatives containing this moiety have demonstrated excellent activity against plant rust diseases by inhibiting fungal HDACs. One compound showed significantly better efficacy than the commercial fungicide azoxystrobin[9].

-

PET Imaging Agents: The stability and unique properties of the TFMO group make it suitable for developing radiolabeled tracers for Positron Emission Tomography (PET). A late-stage radiofluorination method has been developed to create [¹⁸F]-TFMO-containing molecules for imaging targets like class-IIa HDACs in the central nervous system[8].

-

Antiparasitic Drug Discovery: In the search for new antiplasmodial agents to treat malaria, analogues incorporating a 3-trifluoromethyl-1,2,4-oxadiazole moiety have shown potent multi-stage activity and in vivo efficacy.

-

General Bioisosterism: As a metabolically stable bioisostere of an ester or amide, the 1,2,4-oxadiazole ring allows chemists to replace labile groups in a lead compound, often leading to improved pharmacokinetic profiles without sacrificing binding affinity[3][4]. The presence of the CF₃ group further enhances this effect, making the entire scaffold highly valuable for lead optimization campaigns[1][10].

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a direct route to compounds with enhanced pharmaceutical and agrochemical potential. Its synthesis is straightforward, based on well-established oxadiazole chemistry, and its reactive ester handle provides a gateway to a vast chemical space for SAR exploration. For research teams focused on developing next-generation therapeutics and crop protection agents, mastering the use of this scaffold is a valuable and enabling capability.

References

- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (n.d.). Google Cloud.

-

Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (n.d.). ResearchGate. [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). Molecules. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). Molecules. [Link]

-

Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. (n.d.). Royal Society of Chemistry. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Journal of Chemical Sciences. [Link]

-

Innate C-H trifluoromethylation of heterocycles. (2011). Proceedings of the National Academy of Sciences. [Link]

-

Kumar, A., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Scientific Reports. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ARKIVOC. [Link]

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules. [Link]

-

This compound (C6H5F3N2O3). (n.d.). PubChemLite. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

-

This compound. (n.d.). Chemical Suppliers. [Link]

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria Repository. [Link]

-

Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. (n.d.). PubChem. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]

-

Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. (2022). Molbank. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. [Link]

-

Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure–Activity Relationship. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Danger this compound. (n.d.). Fisher Scientific. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). Journal of the American Chemical Society. [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2021). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 914773-13-0 [chemicalbook.com]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of CAS 914773-13-0

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the chemical entity registered under CAS number 914773-13-0. Identified as ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate , this molecule presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. This document outlines a systematic approach to confirm its molecular structure, beginning with a plausible synthetic route and culminating in a detailed analysis of expected spectroscopic signatures. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a robust, self-validating methodology for the unambiguous characterization of this compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction: The Significance of this compound

The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and its ability to act as a bioisostere for esters and amides. The incorporation of a trifluoromethyl group often enhances pharmacokinetic properties such as metabolic stability and membrane permeability. The ethyl ester functionality provides a handle for further chemical modification, making CAS 914773-13-0 a versatile building block in synthetic chemistry. A definitive structural confirmation is the foundational step for any subsequent research and development involving this molecule.

Molecular Identity and Physicochemical Properties

A foundational step in any structural elucidation is the compilation of its fundamental identifiers and predicted properties.

| Identifier | Value | Source |

| CAS Number | 914773-13-0 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₅F₃N₂O₃ | [1] |

| Molecular Weight | 210.11 g/mol | [1] |

| InChI | InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(14-11-3)6(7,8)9/h2H2,1H3 | [1] |

| InChIKey | WNEPHDBPGSJKEN-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=NOC(=N1)C(F)(F)F | [1] |

Proposed Synthesis Protocol

The synthesis of 1,2,4-oxadiazoles commonly proceeds via the cyclization of an O-acylated amidoxime. A plausible and efficient synthetic route for this compound is outlined below. This proposed synthesis is based on well-established methodologies for the formation of the 1,2,4-oxadiazole ring system.[2][3]

Diagram of the Proposed Synthetic Workflow

Sources

- 1. This compound | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 3. CN110997644A - Preparation of substituted 3-aryl-5-trifluoromethyl-1, 2, 4-oxadiazoles - Google Patents [patents.google.com]

5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester

Introduction: The Strategic Importance of Fluorinated Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse hydrogen bonding interactions make it an effective bioisostere for amide and ester functional groups, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] The introduction of a trifluoromethyl (CF₃) group further enhances the pharmacological potential of these molecules. The high electronegativity and lipophilicity of the CF₃ group can dramatically influence a compound's binding affinity, cell permeability, and resistance to metabolic degradation.[3]

This guide provides a comprehensive overview of the primary synthetic pathway for a key building block: 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester . This molecule serves as a versatile intermediate for the elaboration of more complex pharmaceutical agents, combining the benefits of the oxadiazole core with the reactivity of an ethyl ester and the unique properties of a trifluoromethyl substituent. For researchers and drug development professionals, a robust and well-understood synthetic route to this intermediate is paramount for accelerating discovery programs.

Retrosynthetic Analysis: A Logical Deconstruction

A retrosynthetic approach to the target molecule reveals a clear and logical disconnection strategy. The core 1,2,4-oxadiazole ring is most commonly formed via the cyclocondensation of an O-acyl amidoxime. This leads to two primary synthons: a trifluoroacetamidoxime unit, which will form the C5-CF₃ portion of the ring, and an ethyl oxalyl moiety, which will provide the C3-ester portion.

Caption: Retrosynthetic pathway for the target molecule.

This analysis establishes our primary forward synthetic strategy: the preparation of trifluoroacetamidoxime followed by its reaction with a suitable ethyl oxalyl derivative to construct the final heterocyclic system.

Primary Synthetic Pathway: Amidoxime Acylation and Cyclodehydration

The most reliable and widely applicable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is a two-step sequence involving the O-acylation of an amidoxime followed by a cyclodehydration reaction.[4][5] This pathway offers high yields and tolerates a wide range of functional groups.

The overall transformation can be visualized as follows:

Caption: The two-stage synthesis workflow.

Step 1: Synthesis of Trifluoroacetamidoxime

The first crucial intermediate is trifluoroacetamidoxime. It is prepared via the nucleophilic addition of hydroxylamine to trifluoroacetonitrile. This reaction is analogous to the synthesis of trifluoroacetamidine from trifluoroacetonitrile and ammonia.[6]

Mechanism Insight: The carbon atom of the nitrile group is highly electrophilic due to the strong electron-withdrawing effect of the adjacent CF₃ group. Hydroxylamine acts as a potent nucleophile, attacking this carbon to form a transient intermediate that rapidly tautomerizes to the stable amidoxime product.

Experimental Protocol: Synthesis of Trifluoroacetamidoxime

Safety Note: Trifluoroacetonitrile is a toxic gas. This procedure must be conducted in a well-ventilated fume hood by trained personnel.

-

Preparation: A solution of hydroxylamine is prepared by carefully adding a 50% aqueous solution of hydroxylamine (1.1 equivalents) to a suitable solvent like ethanol or isopropanol at 0 °C in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a dry-ice condenser.

-

Reaction: Trifluoroacetonitrile gas is bubbled through the cooled hydroxylamine solution at a slow, controlled rate. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitoring: The reaction progress can be monitored by the cessation of gas uptake.

-

Workup: Upon completion, the solvent is carefully removed under reduced pressure. The resulting crude product is often a solid or a viscous oil.

-

Purification: The crude trifluoroacetamidoxime can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by vacuum distillation to yield the pure product.

Step 2: Synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester

With the amidoxime in hand, the final step involves the construction of the oxadiazole ring. This is achieved by reacting trifluoroacetamidoxime with ethyl oxalyl chloride in the presence of a base.

Mechanism Insight: The reaction proceeds via two key stages:

-

O-Acylation: The more nucleophilic oxygen atom of the amidoxime attacks the highly electrophilic carbonyl carbon of the ethyl oxalyl chloride, displacing the chloride ion. This forms the critical O-acyl amidoxime intermediate.

-

Cyclodehydration: Under the influence of heat or a suitable base, the nitrogen atom of the imine moiety performs an intramolecular nucleophilic attack on the newly formed ester carbonyl. This is followed by the elimination of a molecule of water to yield the aromatic 1,2,4-oxadiazole ring.[7]

Caption: Mechanistic flow of the cyclodehydration step.

Experimental Protocol: Synthesis of the Target Molecule

-

Setup: To a solution of trifluoroacetamidoxime (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition: Add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 5 °C. Ethyl oxalyl chloride is a corrosive lachrymator and should be handled with care in a fume hood.[8]

-

Reaction & Cyclization: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 40-80 °C, depending on the solvent) to drive the cyclodehydration step.[7] The optimal condition depends on the substrate's reactivity. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If pyridine was used as the solvent, it is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester .

Data Summary: Reagents and Conditions

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temperature | Typical Yield |

| 1 | Trifluoroacetonitrile | Hydroxylamine | Ethanol or Isopropanol | 0-10 °C | 60-80% |

| 2 | Trifluoroacetamidoxime | Ethyl Oxalyl Chloride | Pyridine, Triethylamine / DCM, THF | 0 °C to Reflux | 70-90% |

Alternative Synthetic Considerations

While the described pathway is the most direct, other methods for 1,2,4-oxadiazole synthesis exist and may be applicable:

-

One-Pot Procedures: Some protocols achieve the conversion of a nitrile directly to the 1,2,4-oxadiazole in a single pot by reacting it with hydroxylamine and an acylating agent, bypassing the isolation of the amidoxime intermediate.[9]

-

Oxidative Cyclization: Methods using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or electrochemical approaches can also be used to cyclize amidoxime derivatives.[10][11]

-

Coupling Reagents: Instead of an acid chloride, the corresponding carboxylic acid (ethyl 2-oxo-2-hydroxyacetate) can be coupled with the amidoxime using standard peptide coupling reagents (e.g., HATU, DIC/DMAP), although this adds cost and complexity.

Conclusion

The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester is a well-established process that relies on fundamental principles of heterocyclic chemistry. The key transformation is the robust and efficient cyclodehydration of an O-acyl amidoxime intermediate, formed from readily accessible starting materials. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and adherence to safety protocols are essential for the successful and scalable production of this valuable fluorinated building block, paving the way for its application in the synthesis of next-generation therapeutics.

References

-

PrepChem.com . Synthesis of trifluoroacetamide. Available at: [Link]

-

MDPI . (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

-

PrepChem.com . Preparation of trifluoroacetamidine. Available at: [Link]

-

Lumichem . Optimizing Organic Synthesis: The Power of Trifluoroacetamide as a Reagent. Available at: [Link]

-

Royal Society of Chemistry . (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Available at: [Link]

-

Thieme . (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Available at: [Link]

-

Taylor & Francis Online . (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Available at: [Link]

-

ACS Publications . (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link]

-

PubMed Central (PMC) . (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Available at: [Link]

-

PubMed Central (PMC) . (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

-

PubChemLite . This compound (C6H5F3N2O3). Available at: [Link]

-

PubChem . This compound. Available at: [Link]

-

University of Pretoria Repository . (2022). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Available at: [Link]

-

Semantic Scholar . An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides. Available at: [Link]

-

ACS Publications . (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link]

-

Beilstein Journals . (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Available at: [Link]

-

Journal of the College of Science for Women . (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available at: [Link]

-

Organic Syntheses . 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Available at: [Link]

-

PubMed Central (PMC) . (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link]

-

ResearchGate . Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. Available at: [Link]

-

PubMed Central (PMC) . (2020). Protonated oxalyl chloride and the ClCO+ cation. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research . (2012). Synthesis and Anticancer Activity of 3, 5-Diaryl 1, 2, 4-Oxadiazole Derivatives. Available at: [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Biological activity of trifluoromethylated 1,2,4-oxadiazoles

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated 1,2,4-Oxadiazoles

Authored by: A Senior Application Scientist

Abstract

The convergence of the 1,2,4-oxadiazole scaffold and trifluoromethyl (CF3) substitution has given rise to a class of molecules with profound implications for drug discovery and development. This technical guide provides a comprehensive exploration of the biological activities of trifluoromethylated 1,2,4-oxadiazoles, intended for researchers, scientists, and drug development professionals. We will delve into the unique physicochemical properties conferred by the trifluoromethyl group, the versatile biological applications of the 1,2,4-oxadiazole ring, and the synergistic effects that result from their combination. This guide will cover the synthetic strategies for accessing these compounds, their diverse biological targets, mechanisms of action, and key structure-activity relationships. Detailed experimental protocols and data presentation are included to provide a practical resource for the scientific community.

Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Functional Group

In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is often employed as a bioisostere for amide and ester functionalities.[3][4] This bioisosteric replacement can enhance metabolic stability and modulate target selectivity, making it an attractive component in drug design.[1]

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy to enhance their pharmacological profiles.[5][6] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly impact a molecule's biological activity, pharmacokinetics, and bioavailability.[5][7] When combined, the trifluoromethylated 1,2,4-oxadiazole core represents a powerful platform for the development of novel therapeutics with diverse applications.

This guide will explore the synthesis, biological activities, and therapeutic potential of this important class of compounds, providing both foundational knowledge and practical insights for researchers in the field.

The Physicochemical Impact of Trifluoromethylation

The trifluoromethyl group exerts a profound influence on the physicochemical properties of the 1,2,4-oxadiazole scaffold, which in turn dictates its biological behavior.

Electronic Effects

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][8] This property can significantly alter the electron distribution within the 1,2,4-oxadiazole ring, influencing its interactions with biological targets. The electron-withdrawing nature of the CF3 group can enhance the acidity of neighboring protons and influence the strength of hydrogen bonds, which are critical for drug-receptor binding.[5]

Lipophilicity and Metabolic Stability

Trifluoromethylation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[5][7] However, the effect on lipophilicity is nuanced and depends on the overall molecular context. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation.[8] This increased metabolic stability often leads to a longer in vivo half-life for trifluoromethylated compounds.[6]

Bioisosterism

The trifluoromethyl group is considered a bioisostere for several other functional groups, including the methyl, ethyl, isopropyl, and nitro groups.[8][9][10] This means it can replace these groups without significantly altering the molecule's overall size and shape, while still modulating its electronic and steric properties.[8][11] This bioisosteric replacement is a powerful tool for lead optimization in drug discovery.[12]

Synthetic Strategies for Trifluoromethylated 1,2,4-Oxadiazoles

The synthesis of trifluoromethylated 1,2,4-oxadiazoles typically involves the construction of the 1,2,4-oxadiazole ring with a trifluoromethyl-containing building block. The most common and versatile method is the [4+1] cycloaddition approach, which involves the reaction of an amidoxime with an activated carboxylic acid derivative.[13]

The Amidoxime Route: A Cornerstone of 1,2,4-Oxadiazole Synthesis

The reaction of an amidoxime with a trifluoroacetic acid derivative is a widely employed method for the synthesis of 5-trifluoromethyl-1,2,4-oxadiazoles.[14] This reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[13][15]

A general workflow for this synthesis is depicted below:

Caption: General Synthetic Workflow for 5-Trifluoromethyl-1,2,4-Oxadiazoles.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles

This protocol is adapted from a procedure utilizing titanium dioxide nanoparticles as a catalyst for the one-pot synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles from aryl amidoximes and trifluoroacetimidoyl chlorides.[14][16]

Materials:

-

Aryl amidoxime

-

Trifluoroacetimidoyl chloride

-

Sodium hydride (NaH)

-

Titanium dioxide (TiO2) nanoparticles

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a stirred solution of the aryl amidoxime in anhydrous THF under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add titanium dioxide nanoparticles to the reaction mixture.

-

Add a solution of trifluoroacetimidoyl chloride in anhydrous THF dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to verify the structure and purity of the final product.

Biological Activities and Therapeutic Targets

Trifluoromethylated 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities, targeting a variety of enzymes and receptors implicated in numerous diseases.[1]

Enzyme Inhibition: A Prominent Mechanism of Action

A significant number of trifluoromethylated 1,2,4-oxadiazoles exert their biological effects through enzyme inhibition.

4.1.1. Histone Deacetylase (HDAC) Inhibitors

One of the most well-documented applications of trifluoromethylated 1,2,4-oxadiazoles is as inhibitors of histone deacetylases (HDACs), particularly the class IIa HDACs.[17][18][19] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in cancer and neurological disorders.[19][20]

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a non-chelating zinc-binding group that can selectively target class IIa HDACs.[17][19] This is a significant advantage over traditional hydroxamic acid-based HDAC inhibitors, which often suffer from poor selectivity and off-target effects.[21]

The proposed mechanism of inhibition involves the hydrolysis of the TFMO group within the enzyme's active site, forming a polar species that binds to the catalytic zinc ion.[18]

Caption: Proposed Mechanism of HDAC Inhibition by TFMOs.

A series of 5-(trifluoromethyl)-1,2,4-oxadiazole-based amides and alkoxyamides have shown potent and selective inhibition of class IIa HDACs, with some compounds exhibiting nanomolar IC50 values.[17]

| Compound | Target | IC50 (nM) | Selectivity Index (HDAC4) | Reference |

| 1a | HDAC4 | 12 | >318 | [17] |

| YAK540 | Class IIa HDACs | - | - | [17] |

| TMP195 | Class IIa HDACs | - | - | [18][20] |

Table 1: Inhibitory activity of selected trifluoromethylated 1,2,4-oxadiazole-based HDAC inhibitors.

Anticancer Activity

The ability of trifluoromethylated 1,2,4-oxadiazoles to inhibit HDACs contributes significantly to their anticancer properties.[17] By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and synergistic effects when combined with other anticancer agents like bortezomib.[17][22][23]

Furthermore, some trifluoromethylated 1,3,4-oxadiazole derivatives have shown efficacy against various cancer cell lines, including liver, cervical, colorectal, and stomach cancer, by inhibiting tyrosine kinases.[24]

Insecticidal and Fungicidal Activity

Trifluoromethylated 1,2,4-oxadiazoles have also demonstrated promising activity as insecticides and fungicides.[25][26] A series of 3-(ethylsulfonyl)-pyridines bearing a trifluoromethyl-oxadiazole fragment exhibited good mortality against the insect Mythimna separata.[26] Additionally, 5-(trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether derivatives have shown excellent activity against plant rust pathogens.[25] The trifluoromethylpyridine moiety, in combination with the 1,3,4-oxadiazole ring, has also been explored for developing new antibacterial agents.[27][28]

Other Biological Activities

The versatility of the trifluoromethylated 1,2,4-oxadiazole scaffold extends to a range of other biological activities, including:

-

Antimicrobial activity: Some derivatives have shown potent activity against various bacteria and fungi.[29]

-

Neuroprotective effects: Their potential in treating neurodegenerative diseases like Huntington's disease is being investigated.[19][21]

-

Anti-inflammatory properties: The 1,2,4-oxadiazole nucleus is a component of compounds with anti-inflammatory effects.[1][3]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of trifluoromethylated 1,2,4-oxadiazoles is crucial for the rational design of more potent and selective compounds.

Key SAR observations include:

-

The position of the trifluoromethyl group on the 1,2,4-oxadiazole ring is critical for activity. The 5-trifluoromethyl substitution appears to be particularly important for HDAC inhibition.[17]

-

The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences the biological activity and target selectivity.

-

Modifications to the linker connecting the trifluoromethylated 1,2,4-oxadiazole core to other parts of the molecule can fine-tune the pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Conclusion

The trifluoromethylated 1,2,4-oxadiazole scaffold has firmly established itself as a valuable platform in medicinal chemistry. The unique combination of the bioisosteric properties of the 1,2,4-oxadiazole ring and the advantageous physicochemical characteristics of the trifluoromethyl group has led to the discovery of potent and selective modulators of various biological targets.

Future research in this area will likely focus on:

-

The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

A deeper understanding of the mechanisms of action, particularly the enzymatic hydrolysis of the TFMO group.

-

The exploration of new therapeutic applications for this versatile class of compounds.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Galenos Publishing House. Available at: [Link]

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Wiley Online Library. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

Trifluoromethyl group. Wikipedia. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. Available at: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Europe PMC. Available at: [Link]

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. National Center for Biotechnology Information. Available at: [Link]

-

5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. PubMed. Available at: [Link]

-

Investigating the basis of histone deacetylase inhibition by 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs). American Chemical Society. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available at: [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Center for Biotechnology Information. Available at: [Link]

-

Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed. Available at: [Link]

-

Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ResearchGate. Available at: [Link]

-

5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. ResearchGate. Available at: [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Center for Biotechnology Information. Available at: [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. Available at: [Link]

-

5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. Semantic Scholar. Available at: [Link]

-

Novel 1,2,4-Oxadiazoles and Trifluoromethylpyridines Related to Natural Products: Synthesis, Structural Analysis and Investigation of their Antitumor Activity. ResearchGate. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. National Center for Biotechnology Information. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]

-

Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. National Center for Biotechnology Information. Available at: [Link]

-

Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. ACS Publications. Available at: [Link]

-

Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment. Bentham Science. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Synthesis of different 1,2,4‐oxadiazoles containing trifluoromethyl utilizing TiO2‐nanoparticles. ResearchGate. Available at: [Link]

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Muenster. Available at: [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. National Center for Biotechnology Information. Available at: [Link]

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ResearchGate. Available at: [Link]

-

Novel Trifluoromethyl Pyridine Derivatives Bearing a 1,3,4-Oxadiazole Moiety as Potential Insecticide. ResearchGate. Available at: [Link]

-

A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties. Bentham Science. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 12. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 13. soc.chim.it [soc.chim.it]

- 14. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigating the basis of histone deacetylase inhibition by 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs) - American Chemical Society [acs.digitellinc.com]

- 19. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Mechanisms of Action

January 2026

Preamble: The Ascendancy of a Heterocyclic Workhorse

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of a vast chemical space. Within this expanse, certain structural motifs have emerged as "privileged scaffolds" – frameworks that can interact with a wide range of biological targets. The five-membered 1,2,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties, metabolic stability, and synthetic accessibility have cemented its status as a cornerstone in contemporary drug design. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanisms of action through which 1,2,4-oxadiazole derivatives exert their diverse pharmacological effects. We will dissect the causality behind their biological activity, from enzyme inhibition and receptor modulation to their strategic use as bioisosteres and prodrugs, supported by detailed experimental protocols and quantitative data to empower your own research endeavors.

Section 1: The 1,2,4-Oxadiazole Core: Physicochemical Properties and Synthetic Strategies

Unique Physicochemical Properties and Bioisosteric Nature

The 1,2,4-oxadiazole ring is a planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement of heteroatoms imparts a unique electronic distribution, characterized by hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets.[3] A key feature that has propelled the 1,2,4-oxadiazole into the limelight of medicinal chemistry is its role as a bioisostere for amide and ester functionalities.[4][5] Amide and ester groups are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. The 1,2,4-oxadiazole ring can mimic the key steric and electronic features of these groups, such as their size, planarity, and ability to participate in hydrogen bonding, while offering significantly enhanced resistance to hydrolysis.[4] This bioisosteric replacement strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates.

General Synthetic Routes

The construction of the 1,2,4-oxadiazole ring is well-established in organic synthesis. The most prevalent method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acyl chloride). The subsequent cyclodehydration can be achieved under various conditions, including thermal or base-mediated approaches.

Caption: General synthetic pathway to 1,2,4-oxadiazoles.

Section 2: Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism through which 1,2,4-oxadiazole derivatives exert their therapeutic effects is through the inhibition of specific enzymes. The scaffold's ability to be readily functionalized at the C3 and C5 positions allows for the precise positioning of substituents that can interact with the active sites of a diverse range of enzymes.

Inhibition of Cholinesterases (AChE and BuChE) for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[6][7]

2.1.1. Mechanism of Inhibition and Binding Modes

1,2,4-oxadiazole-based inhibitors typically interact with the catalytic and/or peripheral anionic sites of cholinesterases. The heterocyclic core can participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site gorge, while the substituents at the C3 and C5 positions can be tailored to occupy specific sub-pockets, thereby blocking substrate access and enzymatic activity.[7]

2.1.2. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature of the substituents on the 1,2,4-oxadiazole ring is critical for both potency and selectivity. For instance, in a series of derivatives designed as selective BuChE inhibitors, the presence of a chlorine atom and a methyl group on a phenyl substituent led to the most potent compound, 6n.[8] The lipophilicity and electronic properties of the substituents play a crucial role in dictating the interactions with the active site residues.[7] Studies have shown that grafting a benzyl moiety at position 3 of the oxadiazole ring can lead to higher AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl moieties.[9]

2.1.3. Quantitative Data Summary

| Compound | Target | IC50 (µM) | Reference |

| 6n | BuChE | 5.07 | [8] |

| 2b | AChE | 0.0158 | [6] |

| 2c | AChE | 0.0162 | [6] |

| 3b | BuChE | 17.14 | [1] |

| 4c | MAO-B | 117.43 | [1] |

2.1.4. Experimental Protocol: Ellman's Spectrophotometric Assay

The inhibitory activity of 1,2,4-oxadiazole derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.[8][10]

Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[10][11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

Dissolve acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in the phosphate buffer to a final concentration of 10 mM.

-

Prepare stock solutions of the test compounds (1,2,4-oxadiazole derivatives) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of AChE or BuChE in the phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 50 µL of the phosphate buffer.

-

Add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Section 3: Modulation of Cellular Receptors

The versatility of the 1,2,4-oxadiazole scaffold extends to its ability to interact with a variety of cellular receptors, acting as agonists, antagonists, or allosteric modulators.

Agonism of G-Protein Coupled Receptor 119 (GPR119) for Metabolic Disorders

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes.[1][12]

3.1.1. GPR119 Signaling Pathway

Upon agonist binding, GPR119 undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets leading to the potentiation of insulin secretion and GLP-1 release.[13][14]

Caption: Simplified overview of FXR and PXR signaling pathways.

3.2.2. SAR for Dual FXR Antagonists/PXR Agonists

In a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives, functionalization of the piperidine nitrogen with different alkyl or benzyl groups was explored. [15]This led to the identification of compounds that were not only potent FXR antagonists but also exhibited PXR agonistic activity. The nature of the substituent on the piperidine ring was found to be a key determinant of this dual activity. [15]For example, compound 1 was identified as a potent and selective FXR antagonist. [16] 3.2.3. Quantitative Data Summary

| Compound | Target | Activity | IC50/EC50 (µM) | Reference |

| 1 | FXR | Antagonist | 0.58 | [16] |

| 5 | FXR | Antagonist | - | [16] |

| 5 | PXR | Agonist | - | [16] |

| 11 | FXR | Antagonist | - | [16] |

| 11 | PXR | Agonist | - | [16] |

3.2.4. Experimental Protocol: Luciferase Reporter Gene Assay

The modulation of FXR and PXR activity by 1,2,4-oxadiazole derivatives can be assessed using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2). [16] Principle: This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the nuclear receptor of interest (FXRE for FXR, PXRE for PXR). When the receptor is activated by an agonist, it binds to the response element and drives the expression of luciferase, which can be quantified by measuring luminescence. Antagonists will inhibit this process.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in appropriate growth medium.

-

Co-transfect the cells with an expression plasmid for the nuclear receptor (FXR or PXR) and the corresponding luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with the 1,2,4-oxadiazole test compounds at various concentrations.

-

For antagonist activity, co-treat the cells with a known agonist (e.g., chenodeoxycholic acid for FXR).

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

For agonists, calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC50 value.

-

For antagonists, calculate the percentage of inhibition of the agonist-induced luciferase activity and determine the IC50 value.

-

Positive Allosteric Modulation (PAM) of Metabotropic Glutamate Receptor 4 (mGlu4)

mGlu4 is a group III metabotropic glutamate receptor that is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase. [17]PAMs of mGlu4 are being investigated as potential therapeutics for Parkinson's disease and other neurological disorders. [18] 3.3.1. mGlu4 Receptor Signaling and Allosteric Modulation

mGlu4 receptors are typically located presynaptically and their activation by glutamate inhibits neurotransmitter release. PAMs bind to a site on the receptor that is distinct from the glutamate binding site (the allosteric site). This binding potentiates the effect of glutamate, leading to a greater inhibition of adenylyl cyclase and a reduction in cAMP levels. [4][17]

Caption: mGlu4 receptor signaling and the effect of a PAM.

3.3.2. SAR of 1,2,4-Oxadiazole mGlu4 PAMs

The development of mGlu4 PAMs has involved extensive SAR studies. A series of 1,2,4-oxadiazole derivatives have been shown to possess potent mGlu4 PAM activity. [18]The substitution pattern on the aryl rings attached to the C3 and C5 positions of the oxadiazole is crucial for activity. For example, compound 52 was identified as a potent in vitro mGlu4 PAM. [18] 3.3.3. Quantitative Data Summary

| Compound | Target | Activity | EC50 (nM) | Reference |

| 52 | mGlu4 | PAM | 282-656 | [18] |

| VU0366037 | mGlu4 | PAM | - | [18] |

3.3.4. Experimental Protocol: Calcium Flux Assay

The activity of mGlu4 PAMs can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells co-expressing the mGlu4 receptor and a chimeric G protein (e.g., Gqi5) that couples the receptor to the phospholipase C pathway. [19] Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores. This increase in [Ca2+]i can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells stably expressing mGlu4 and a chimeric G protein in a 96-well black-walled, clear-bottomed plate.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C. [5]2. Compound Addition:

-

Add the 1,2,4-oxadiazole test compounds (PAMs) at various concentrations to the wells.

-

After a short incubation, add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.

-

The increase in fluorescence is proportional to the increase in [Ca2+]i.

-

The potentiation of the glutamate response by the PAM is calculated, and the EC50 value for the PAM is determined.

-

Section 4: The 1,2,4-Oxadiazole Ring as a Bioisostere and Prodrug Moiety

Beyond direct interaction with biological targets, the 1,2,4-oxadiazole scaffold is strategically employed in drug design to enhance pharmacokinetic properties.

Bioisosteric Replacement of Amide and Ester Groups for Enhanced Metabolic Stability

As previously mentioned, the 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester groups. [4][5]This strategy is employed to overcome the metabolic liabilities associated with these functional groups, primarily their susceptibility to hydrolysis by amidases and esterases.

4.1.1. Rationale and Physicochemical Consequences

The replacement of an amide or ester with a 1,2,4-oxadiazole can lead to:

-

Improved Metabolic Stability: The aromatic nature of the oxadiazole ring renders it resistant to hydrolytic cleavage. [4]* Modulation of Physicochemical Properties: The substitution can alter lipophilicity, solubility, and hydrogen bonding capacity, which can be fine-tuned to optimize the overall drug-like properties of a molecule. [20]* Maintained or Improved Biological Activity: A successful bioisosteric replacement maintains the necessary interactions with the biological target.

4.1.2. Case Studies and Experimental Evidence

Numerous studies have demonstrated the successful application of this strategy. For example, in the development of efflux pump inhibitors, the replacement of a labile amide moiety with a 1,2,4-oxadiazole ring was postulated to increase resistance to hydrolysis. [4]Similarly, in the optimization of CB2 receptor ligands, the 1,2,4-oxadiazole ring was used as an amide surrogate. [3]

1,2,4-Oxadiazoles as Prodrugs

The 1,2,4-oxadiazole ring can also serve as a prodrug moiety, particularly for the delivery of amidines. Amidines are strongly basic and are often protonated at physiological pH, which can limit their oral bioavailability.

4.2.1. Mechanism of Activation

1,2,4-Oxadiazoles can be designed to undergo reductive cleavage in vivo to release the active amidine drug. This reductive metabolism can be mediated by enzymes such as cytochrome P450 reductases.

Caption: General mechanism of activation for 1,2,4-oxadiazole prodrugs.

Section 5: Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has unequivocally demonstrated its value as a privileged motif in modern drug discovery. Its multifaceted roles as an enzyme inhibitor, a receptor modulator, a metabolically stable bioisostere, and a prodrug moiety underscore its remarkable versatility. The ability to fine-tune its properties through substitution at the C3 and C5 positions provides medicinal chemists with a powerful tool to design novel therapeutic agents with improved pharmacological profiles.

Future research will undoubtedly continue to expand the therapeutic applications of 1,2,4-oxadiazole derivatives. The exploration of novel biological targets, the development of more sophisticated synthetic methodologies, and a deeper understanding of their structure-activity relationships will pave the way for the next generation of innovative medicines based on this remarkable heterocyclic core. The insights and protocols provided in this guide are intended to serve as a valuable resource for those at the forefront of this exciting field, empowering the discovery and development of transformative therapies for a wide range of human diseases.

References

- BenchChem. (2025).

-

Nazari, M., Rezaee, E., Hariri, R., Akbarzadeh, T., & Tabatabai, S. A. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI journal, 20, 907–921. [Link]

-

Cariello, M., & Distrutti, E. (2016). FXR and PXR: Potential therapeutic targets in cholestasis. Biochimica et biophysica acta, 1862(11), 2036–2043. [Link]

-

Zhu, C., Wang, L., Zhu, Y., Guo, Z. Z., Liu, P., Hu, Z., Szewczyk, J. W., & Kang, L. (2017). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical biology & drug design, 89(5), 815–819. [Link]

-

Gali, M., & Varikuti, S. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 58(15), 5985–6007. [Link]

-

Wieckowska, A., Szeliga, M., & Gieralt, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. [Link]

-

Li, F., He, Q., Wang, Y., Li, X., Liu, Z., Liu, H., Wang, Y., Zhang, H., Wang, Y., & Zhang, C. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature communications, 13(1), 6922. [Link]

-

Shetnev, A. A., & collaborators. (2020). Novel 1,2,4-oxadiazole-2-imidazole hybrids as analogs of new class of efflux pump inhibitors. Pharmaceuticals, 13(6), 111. [Link]

-

Roda, G., Gioiello, A., Catalano, A., Sorbi, C., & Pellegrini, C. (2018). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules (Basel, Switzerland), 23(3), 633. [Link]

-

Kłak, J., Satała, G., & Stary, D. (2020). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of enzyme inhibition and medicinal chemistry, 35(1), 168–183. [Link]

-

Witte, D. G., & Wünsch, B. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(9), 1775–1781. [Link]

-

Hänninen, T., & Lehtonen, M. (2016). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Bioorganic & medicinal chemistry letters, 26(1), 227–230. [Link]

-

Roda, G., Gioiello, A., & Catalano, A. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(5), 2329. [Link]

- BenchChem. (2025). Application Notes: Protocol for Studying GPR119 Receptor Trafficking with AR231453.

-

Abdel-Mottaleb, Y., & El-Sayed, N. N. E. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society, 1-22. [Link]

-

Zhu, C., Wang, L., Zhu, Y., Guo, Z. Z., Liu, P., Hu, Z., Szewczyk, J. W., & Kang, L. (2017). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical biology & drug design, 89(5), 815-819. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

-

Williams, R., & Lindsley, C. W. (2009). Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). ACS chemical neuroscience, 1(1), 25–30. [Link]

-

Nazari, M., Rezaee, E., Hariri, R., Akbarzadeh, T., & Tabatabai, S. A. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI Journal, 20, 907. [Link]

-

Iacovelli, L., Capobianco, L., & Iula, M. (2004). Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2). Molecular pharmacology, 65(5), 1103–1110. [Link]

-

Roda, G., Gioiello, A., & Catalano, A. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(5), 2329. [Link]

-

Wikipedia. (2023). Metabotropic glutamate receptor 4. [Link]

-